molecular formula C19H29ClN2O B2439197 N-(2-amino-1-cyclopentylethyl)-2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide hydrochloride CAS No. 2418722-52-6

N-(2-amino-1-cyclopentylethyl)-2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide hydrochloride

Cat. No.: B2439197
CAS No.: 2418722-52-6
M. Wt: 336.9
InChI Key: JAXXDGXUWPWCDA-UHFFFAOYSA-N
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Description

N-(2-amino-1-cyclopentylethyl)-2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide hydrochloride is a synthetic organic compound It is characterized by its complex structure, which includes a cyclopentyl group, a tetrahydronaphthyl group, and an acetamide moiety

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure may allow for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, N-(2-amino-1-cyclopentylethyl)-2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide hydrochloride might be investigated for its potential as a bioactive molecule. It could be tested for its effects on various biological systems, including enzyme inhibition or receptor binding.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. It might serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-amino-1-cyclopentylethyl)-2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide hydrochloride typically involves multiple steps:

    Formation of the cyclopentylethylamine intermediate: This can be achieved through the reduction of a suitable precursor, such as a cyclopentyl ketone, using reducing agents like lithium aluminum hydride (LiAlH4).

    Coupling with tetrahydronaphthyl acetic acid: The intermediate is then coupled with 1,2,3,4-tetrahydronaphthalen-1-yl acetic acid using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

    Hydrochloride salt formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid (HCl).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-amino-1-cyclopentylethyl)-2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be performed using agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) for electrophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Mechanism of Action

The mechanism of action of N-(2-amino-1-cyclopentylethyl)-2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide hydrochloride would depend on its specific interactions with molecular targets. These could include:

    Enzyme inhibition: The compound might inhibit specific enzymes by binding to their active sites.

    Receptor binding: It could act as an agonist or antagonist at certain receptors, modulating their activity.

    Pathway modulation: The compound might influence various cellular pathways, leading to changes in cell function or behavior.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-amino-1-cyclopentylethyl)-2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide
  • N-(2-amino-1-cyclopentylethyl)-2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide sulfate

Uniqueness

N-(2-amino-1-cyclopentylethyl)-2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide hydrochloride is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(2-amino-1-cyclopentylethyl)-2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O.ClH/c20-13-18(15-7-1-2-8-15)21-19(22)12-16-10-5-9-14-6-3-4-11-17(14)16;/h3-4,6,11,15-16,18H,1-2,5,7-10,12-13,20H2,(H,21,22);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAXXDGXUWPWCDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(CN)NC(=O)CC2CCCC3=CC=CC=C23.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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